molecular formula C18H20N2O2 B6986197 N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide

Cat. No.: B6986197
M. Wt: 296.4 g/mol
InChI Key: NZITZJCXQMXBEN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindoline moiety, a hydroxy group, and a phenylpropanamide backbone, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(14-4-2-1-3-5-14)9-18(22)20-10-13-6-7-15-11-19-12-16(15)8-13/h1-8,17,19,21H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZITZJCXQMXBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)CNC(=O)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide typically involves multi-step organic reactions One common approach is to start with the preparation of the isoindoline intermediate, which can be achieved through the reduction of phthalimide derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and amide groups allows for hydrogen bonding and other interactions that can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(isoindolin-5-ylmethyl)acetamide
  • N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)acetamide
  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate

Uniqueness

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features. The presence of the isoindoline moiety, along with the hydroxy and phenylpropanamide groups, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

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